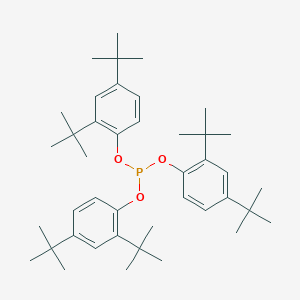

Tris(2,4-di-tert-butylphenyl) phosphite

Descripción general

Descripción

Tris(2,4-di-tert-butylphenyl) phosphite (CAS 31570-04-4), commonly known by its industrial trade name Irgafos 168, is a highly effective organophosphite antioxidant and stabilizer. It is widely used in polymer manufacturing, including polypropylene (PP), polyethylene (PE), polycarbonates, and ABS resins, to inhibit thermal oxidation during processing . Its molecular structure features three bulky 2,4-di-tert-butylphenyl groups bonded to a central phosphorus atom, conferring exceptional thermal stability (up to 300°C) and resistance to hydrolysis . The compound’s low volatility and compatibility with hindered phenolic antioxidants (e.g., Irganox 1010) enhance its synergistic performance in stabilizing polymers against oxidative degradation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,4-di-tert-butylphenyl) phosphite typically involves the reaction of phosphorus trichloride with 2,4-di-tert-butylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

PCl3+3(C4H9)2C6H3OH→[(C4H9)2C6H3O]3P+3HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The product is then purified through methods such as solvent extraction, crystallization, or distillation to achieve high purity .

Análisis De Reacciones Químicas

Types of Reactions: Tris(2,4-di-tert-butylphenyl) phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphates.

Substitution: The phenolic groups can undergo substitution reactions with other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Electrophiles such as alkyl halides can be used under basic conditions.

Major Products:

Oxidation: The major product is Tris(2,4-di-tert-butylphenyl) phosphate.

Substitution: Depending on the electrophile, various substituted phosphites can be formed

Aplicaciones Científicas De Investigación

Polymer Stabilization

Tris(2,4-di-tert-butylphenyl) phosphite is primarily employed as an antioxidant and stabilizer in polymer matrices. Its role is crucial in preventing oxidative degradation during the processing and service life of polymers.

- Usage in Packaging Materials : It is extensively used in the production of packaging materials to enhance thermal stability and prolong shelf life by minimizing oxidation during processing and storage .

- Performance Characteristics : The compound exhibits high thermal stability with a melting point between 180 - 186 °C and decomposes above 350 °C, making it suitable for high-temperature applications .

Food Contact Applications

Regulatory bodies have approved this compound for use in polymeric indirect food contact applications . Its primary function here is to act as an antioxidant that mitigates the degradation of polymers used in food packaging.

- Safety Assessments : Comprehensive safety assessments have been conducted to evaluate its potential neurotoxic effects due to phosphate-containing degradation products. Studies indicate that the estimated daily intake (EDI) for consumers remains below toxicological concern thresholds .

- Contamination Studies : Recent research has identified contamination levels of this compound and its transformation products in dairy products, indicating the need for ongoing monitoring due to potential dietary risks associated with its degradation products .

Environmental Impact

The environmental behavior of this compound has been studied to understand its fate and transport in ecosystems.

- Fugacity Modeling : According to fugacity modeling studies, the compound tends to partition into soil and sediment rather than migrate into aquatic systems, suggesting limited environmental mobility .

- Biodegradability : It has been shown to be not readily biodegradable under standard test conditions, raising concerns about its persistence in the environment .

Case Study 1: Food Safety Assessment

A study conducted on the dietary exposure to this compound highlighted that while its direct toxicity is low, the transformation products pose significant risks. The estimated daily intake from food sources was calculated, leading researchers to recommend continuous monitoring of food products packaged with materials containing this antioxidant .

Case Study 2: Environmental Persistence

Research assessing the environmental impact indicated that this compound does not significantly migrate from soil to plants or water bodies. This finding suggests a low risk of bioaccumulation but emphasizes the need for careful management due to its long-term persistence in soil environments .

Regulatory Considerations

This compound is subject to various regulatory frameworks concerning its use in food contact materials and environmental safety. Regulatory agencies have established acceptable daily intake levels based on extensive toxicological data, ensuring consumer safety while allowing its beneficial applications in industry .

Mecanismo De Acción

The primary mechanism by which Tris(2,4-di-tert-butylphenyl) phosphite exerts its effects is through its antioxidant properties. It functions by scavenging free radicals and inhibiting oxidation reactions, thereby prolonging the shelf life and preserving the quality of the polymer or plastic material. The compound’s molecular structure allows it to interact with free radicals and neutralize them, preventing further oxidative damage .

Comparación Con Compuestos Similares

Tris(nonylphenyl) Phosphite (TNPP)

TNPP is another organophosphite antioxidant used in plastics. However, key differences arise in hydrolytic stability and environmental safety:

Phenolic Antioxidants (e.g., Irganox 1010)

Phenolic antioxidants operate via radical scavenging, contrasting with phosphites’ peroxide-decomposing mechanisms. Synergistic combinations are common:

Combining this compound with Irganox 1010 in PE/PP reduces melt flow index variation by 50%, enhancing processing stability .

Oxidation Products: Tris(2,4-di-tert-butylphenyl) Phosphate (TDPP)

This compound oxidizes to TDPP (CAS 95906-11-9), a phosphate ester detected in environmental matrices:

TDPP forms via oxidation during polymer processing, with studies showing 1.2% migration from PE resins . Regulatory assessments confirm TDPP’s low dietary exposure risk (<0.01 mg/kg/day) in food-contact applications .

Pentaerythritol-Based Phosphites

Pentaerythritol diphosphites (e.g., bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite) are alternatives to TNPP:

While pentaerythritol phosphites avoid NP release, their efficacy in PLA stabilization remains unverified compared to this compound .

Actividad Biológica

Tris(2,4-di-tert-butylphenyl) phosphite (TDTBPP), also known as Irgafos® 168, is a phosphite antioxidant widely used in various industrial applications, particularly in plastics and food packaging. Recent research has begun to uncover its biological activity, including anti-inflammatory properties and potential cytotoxic effects. This article reviews the biological activity of TDTBPP, highlighting key findings from various studies, including case studies, data tables, and relevant research outcomes.

- Chemical Formula : C₄₂H₆₃O₄P

- Molecular Weight : 662.92 g/mol

- CAS Number : 95906-11-9

TDTBPP is characterized by its bulky tert-butyl groups which contribute to its stability and antioxidant properties. Its oxidized form, tris(2,4-di-tert-butylphenyl) phosphate (TDTBPO), is also significant in biological studies.

1. Anti-inflammatory Activity

One of the most notable biological activities of TDTBPP is its anti-inflammatory effect. Research indicates that it inhibits secretory phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes.

- Study Findings : In vivo studies demonstrated that TDTBPP at doses of 50 mg/kg and 70 mg/kg significantly reduced paw edema in a carrageenan-induced inflammation model. The reduction in edema volume was statistically significant compared to control groups .

2. Cytotoxicity

While TDTBPP exhibits beneficial properties, there are concerns regarding its cytotoxic effects:

- Cytotoxicity Studies : TDTBPP has shown cytotoxic effects on mammalian cell lines. A study reported that exposure to TDTBPP resulted in significant toxicity in HeLa cells with an IC50 value of approximately 10 µg/mL . Additionally, the oxidized form (TDTBPO) has been implicated in impairing growth in human cell cultures .

Case Study 1: Environmental Impact

A novel pollutant identified as TDTBPO was found in urban fine particulate matter (PM2.5) samples across various cities in China. This study highlighted the potential health risks associated with inhalation exposure to this compound, particularly due to its origins from plastic additives like TDTBPP .

Case Study 2: Laboratory Contamination

In a study assessing laboratory reagents for contamination by TDTBPP, it was found that both the reduced and oxidized forms were prevalent across various chemical containers. This raises concerns about the leaching of these compounds into experimental setups and their potential biological effects during laboratory research .

Table 1: Summary of Biological Activities of TDTBPP

The anti-inflammatory effects of TDTBPP are primarily attributed to its ability to inhibit sPLA2 activity, which is crucial for the release of arachidonic acid and subsequent inflammatory mediators. The antioxidant properties of TDTBPP also play a role in mitigating oxidative stress associated with inflammation.

Conversely, the cytotoxicity observed may be linked to oxidative stress induced by both TDTBPP and its oxidized form, which can lead to cellular damage and apoptosis in sensitive cell lines.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Tris(2,4-di-tert-butylphenyl) phosphite, and how can purity be validated experimentally?

- Methodological Answer : The compound is synthesized via esterification of 2,4-di-tert-butylphenol with phosphorus trichloride under inert conditions. Purity validation requires techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect residual phenol or unreacted precursors. Nuclear magnetic resonance (<sup>31</sup>P NMR ) is critical for confirming phosphite ester formation, with a characteristic peak near δ +120 ppm .

Q. How does this compound function as a stabilizer in polymer systems?

- Methodological Answer : The compound acts as a secondary antioxidant , scavenging peroxy radicals generated during polymer oxidation. Its efficacy is measured via accelerated aging tests (e.g., oven aging at 120°C) combined with Fourier-transform infrared spectroscopy (FTIR ) to track carbonyl index changes. Comparative studies with hindered amine light stabilizers (HALS) reveal synergistic effects when used in combination .

Q. What analytical methods are recommended for characterizing this compound in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatility for detection. For quantification in polymer extracts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) achieves detection limits <1 ng/mL. X-ray crystallography confirms molecular geometry, as demonstrated in single-crystal studies .

Advanced Research Questions

Q. What are the degradation pathways of this compound under abiotic and biotic conditions, and how do they impact environmental persistence?

- Methodological Answer : Hydrolysis generates 2,4-di-tert-butylphenol and di(2,4-di-tert-butylphenyl) phosphate, identified via GC-MS and high-resolution mass spectrometry (HRMS) . In polyolefins, prolonged UV exposure forms phosphoric acid derivatives, analyzed using size-exclusion chromatography (SEC) . Environmental studies detect the compound in PM2.5 at concentrations up to 851 ng/m³, requiring solid-phase extraction (SPE) for isolation .

Q. How do conflicting data on thermal stability arise in studies of this compound, and how can experimental design resolve these discrepancies?

- Methodological Answer : Discrepancies stem from varying test conditions (e.g., oxygen content, polymer matrix). Differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air) clarifies oxidative vs. thermal degradation mechanisms. Isothermal thermogravimetric analysis (TGA ) at 200°C quantifies weight loss kinetics, while electron paramagnetic resonance (EPR) identifies radical intermediates .

Q. What are the interactions between this compound and other polymer additives, and how can antagonistic effects be mitigated?

- Methodological Answer : Antagonism with acidic fillers (e.g., silica) reduces stabilizer efficacy. Design of experiments (DoE) models optimize additive ratios. Synergistic blends with phenolic antioxidants are validated via oxygen induction time (OIT) measurements. Surface analysis (e.g., X-ray photoelectron spectroscopy, XPS ) identifies chemical interactions at filler-polymer interfaces .

Q. Contradictions and Resolutions

- CAS Number Confusion : The compound is often conflated with its phosphate analog (CAS 95906-11-9). Researchers must verify CAS 31570-04-4 and use <sup>31</sup>P NMR to distinguish phosphite (δ +120 ppm) from phosphate (δ -5 to +5 ppm) .

- Ecotoxicity Data Gaps : Limited ecotoxicological data (e.g., LC50 for aquatic organisms) necessitate standardized OECD 201/202 assays. Interim risk assessments rely on structural analogs and read-across methodologies .

Propiedades

IUPAC Name |

tris(2,4-ditert-butylphenyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63O3P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIJEFPNVSHHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027969 | |

| Record name | Tris(2,4-di-tert-butylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphite | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31570-04-4 | |

| Record name | Tris(2,4-di-tert-butylphenyl) phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31570-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris-(2,4-di-tert-butylphenyl) phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031570044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphite | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,4-di-tert-butylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,4-ditert-butylphenyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2,4-DI-TERT-BUTYLPHENYL)PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834E5H0LFF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.